molecular formula C21H24N2O3 B11171588 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenoxybutanamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenoxybutanamide

Cat. No.: B11171588
M. Wt: 352.4 g/mol
InChI Key: NBEDCBMPVPDHJK-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenoxybutanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenoxybutanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenoxybutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenoxybutanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenoxybutanamide is unique due to its specific structural features, such as the presence of both the methoxyindole and phenoxybutanamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenoxybutanamide

InChI

InChI=1S/C21H24N2O3/c1-3-20(26-16-7-5-4-6-8-16)21(24)22-12-11-15-14-23-19-10-9-17(25-2)13-18(15)19/h4-10,13-14,20,23H,3,11-12H2,1-2H3,(H,22,24)

InChI Key

NBEDCBMPVPDHJK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCCC1=CNC2=C1C=C(C=C2)OC)OC3=CC=CC=C3

Origin of Product

United States

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